a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl
CAS No.:
Cat. No.: VC13458263
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10FNO2 |
|---|---|
| Molecular Weight | 183.18 g/mol |
| IUPAC Name | 3-amino-2-(2-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H10FNO2/c10-8-4-2-1-3-6(8)7(5-11)9(12)13/h1-4,7H,5,11H2,(H,12,13) |
| Standard InChI Key | WGELWTWHDRIGOT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(CN)C(=O)O)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(CN)C(=O)O)F |
Introduction
a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride is a compound of significant interest in chemical and pharmaceutical research. Its molecular formula is C9H10ClFNO2, and it has a molecular weight of approximately 201.64 g/mol. This compound is typically a white solid and is used in various scientific applications, particularly in medicinal chemistry for developing new drugs.
Synthesis Methods
The synthesis of a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride involves several key steps, with critical parameters such as temperature, reaction time, and molar ratios affecting yield and purity. These parameters must be optimized to achieve high-quality synthesis outcomes.
Reactivity and Chemical Reactions
This compound can participate in various chemical reactions, influenced by factors like solvent choice, temperature, and concentration. Its reactivity is crucial for its applications in medicinal chemistry, where it may act as an inhibitor for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride is primarily related to its biological activity as a potential pharmaceutical agent. It may interact with biological targets due to its structural features, acting as an inhibitor for specific enzymes or receptors. Quantitative structure-activity relationship (QSAR) studies can provide further insights into its efficacy and potency against specific biological targets.
Scientific Applications
This compound has several applications in scientific research, particularly in medicinal chemistry. It is being researched for its potential in developing new drugs targeting diseases where enzyme inhibition plays a crucial role, such as cancer.
Comparison with Similar Compounds
Other compounds with similar structures, such as 3-Amino-2-(4-fluorophenyl)propanoic acid, have molecular weights and formulas that differ slightly. For example, 3-Amino-2-(4-fluorophenyl)propanoic acid has a molecular weight of 183.18 g/mol and a molecular formula of C9H10FNO2 . These differences can affect their chemical properties and biological activities.
Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl | C9H10ClFNO2 | Approximately 201.64 |
| 3-Amino-2-(4-fluorophenyl)propanoic acid | C9H10FNO2 | 183.18 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume